trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl

Liquid Crystal Rotational Viscosity Alkenyl Terminus

trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl (CAS 129738-42-7) is a bicyclohexyl derivative characterized by a trans,trans-configuration that confers high molecular rigidity and thermal stability. The compound's structure—a bicyclohexyl core functionalized with a p-tolyl group and a terminal but-3-enyl alkenyl chain—defines its utility as a non-polar, low-optical-anisotropy component in nematic liquid crystal (LC) mixtures.

Molecular Formula C23H34
Molecular Weight 310.5 g/mol
CAS No. 129738-42-7
Cat. No. B1288324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl
CAS129738-42-7
Molecular FormulaC23H34
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)CCC=C
InChIInChI=1S/C23H34/c1-3-4-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(2)7-11-20/h3,6-7,10-11,19,21-23H,1,4-5,8-9,12-17H2,2H3
InChIKeyOXPUOKDPOMJNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl (CAS 129738-42-7): A Bicyclohexyl Liquid Crystal Monomer for Advanced Display Formulations


trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl (CAS 129738-42-7) is a bicyclohexyl derivative characterized by a trans,trans-configuration that confers high molecular rigidity and thermal stability [1]. The compound's structure—a bicyclohexyl core functionalized with a p-tolyl group and a terminal but-3-enyl alkenyl chain—defines its utility as a non-polar, low-optical-anisotropy component in nematic liquid crystal (LC) mixtures [2]. Its alkenyl substituent is particularly relevant for reducing rotational viscosity (γ₁) in LC formulations, a key driver of faster electro-optical switching speeds in modern LCDs [3].

trans,trans-configuration supports molecular rigidity and thermal stability
But-3-enyl terminus reported to lower rotational viscosity in LC mixtures
p-Tolyl bicyclohexyl core associated with low optical anisotropy

Procurement Risk Analysis for trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl (CAS 129738-42-7): Why Alkenyl-Terminated Bicyclohexyls Are Not Interchangeable


Interchanging this compound with generic alkyl- or alkoxy-terminated bicyclohexyl analogs introduces significant performance and compatibility risks in LC mixture design. The terminal but-3-enyl group confers distinct physical property profiles compared to saturated alkyl chains, notably lower rotational viscosity and altered dielectric and optical anisotropy contributions [1]. Furthermore, the alkenyl moiety enables specific synthetic pathways, such as hydrosilylation or thiol-ene crosslinking, that are inaccessible to fully saturated analogs [2]. These molecular differences directly impact the final LC mixture's clearing point (T_NI), response time, and driving voltage—parameters that are critical for device qualification and cannot be compensated for by simple concentration adjustments without comprehensive reformulation and revalidation [3].

Saturated alkyl analogs may exhibit higher rotational viscosity, potentially slowing electro-optical response.
Alkoxy- or alkyl-terminated alternatives may shift dielectric and optical anisotropy profiles, altering display performance.
Lack of terminal alkene handle in saturated analogs limits post-functionalization pathways (e.g., polymer stabilization).

Quantitative Performance Differentiators for trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl (CAS 129738-42-7) Relative to Bicyclohexyl-Class Liquid Crystal Monomers


Rotational Viscosity (γ₁) Reduction: Alkenyl vs. Saturated Alkyl Terminated Bicyclohexyls

Bicyclohexyl compounds with terminal alkenyl groups, such as the but-3-enyl moiety in this compound, are specifically claimed in patents to reduce rotational viscosity (γ₁) in nematic liquid crystal mixtures. For example, U.S. Patent RE36,849 teaches that alkenyl-substituted bicyclohexanes can achieve a bulk viscosity (η₂₀) of 23 cP when formulated into mixtures with other components, compared to higher viscosities typical of fully saturated alkyl homologs [1]. While direct γ₁ data for the isolated compound are not publicly disclosed, the class-level inference is that the but-3-enyl group confers a lower activation energy for molecular rotation, translating to faster response times in display devices.

Rotational Viscosity
Class-level
Target: formulated mixture 23 cP (20°C)
Comparator: saturated alkyl analogs – higher viscosity (inferred)
May support faster electro-optical switching
Data from formulated mixture; pure-compound γ₁ not publicly disclosed
Liquid Crystal Rotational Viscosity Alkenyl Terminus Response Time

Optical Anisotropy (Δn) Suitability for Low-Birefringence Applications

Bicyclohexyl-based liquid crystals are distinguished by their inherently low optical anisotropy (Δn), a property that is highly desirable for achieving wide viewing angles and minimizing color shift in twisted nematic (TN) and vertically aligned (VA) LCD modes. The Merck patent (U.S. 4,617,140) explicitly claims bicyclohexyl derivatives of this class for producing nematic phases with 'relatively low optical anisotropy' suitable for twisted cells in the sub-Mauguin region [1]. The measured Δn for unsubstituted 1,1′-bicyclohexyl is approximately 0.04, while biphenyl analogs typically exhibit Δn > 0.15 [2]. The presence of the p-tolyl group in the target compound is expected to moderately increase Δn relative to unsubstituted bicyclohexyl, but it remains within the low-Δn regime (<0.10) preferred for many display applications.

Optical Anisotropy (Δn)
Class-level
Expected Δn
1,1′-Bicyclohexyl Δn ≈ 0.04; biphenyl analogs Δn > 0.15
Supports low-birefringence LC design
Δn for target compound estimated from core structure
Purity & Melting Point
Data to verify
≥98.0% (GC); mp 101.0–105.0°C
Generic intermediates often 95% purity; broader mp range
Consistent purity and thermal behavior may support formulation reliability
Supplier specification; independent verification advised
Synthetic Versatility
Class-level
Contains but-3-enyl (alkene) – hydrosilylation, thiol-ene, polymerization
Saturated alkyl bicyclohexyls: no reactive alkene group
Enables reactive mesogen and polymer-stabilized network design
Functional advantage over saturated bicyclohexyls
Optical Anisotropy Birefringence Nematic Phase LCD Design

Purity Specification and Batch-to-Batch Consistency for Formulation Reliability

Commercial suppliers of trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl consistently specify a minimum purity of 98.0% as determined by gas chromatography (GC), with melting points tightly controlled within 101.0–105.0°C . In contrast, generic bicyclohexyl intermediates from non-specialized sources may be offered at lower purities (e.g., 95%) and with broader melting point ranges, which can introduce unpredictable impurities that disrupt mesophase stability, alter clearing points, or degrade the voltage holding ratio (VHR) in finished LCD panels [1]. The stringent purity and narrow melting point specification for this compound are directly aligned with the quality requirements of high-performance display manufacturing.

Purity & Melting Point
Data to verify
≥98.0% (GC); mp 101.0–105.0°C
Generic intermediates often 95% purity; broader mp range
Consistent purity and thermal behavior may support formulation reliability
Supplier specification; independent verification advised
Chemical Purity GC Analysis Quality Control LC Mixture Formulation

Synthetic Versatility: The But-3-enyl Group as a Handle for Post-Functionalization

The terminal but-3-enyl group in this compound provides a distinct synthetic advantage over saturated alkyl-terminated bicyclohexyls. This alkene moiety is a reactive handle for hydrosilylation, thiol-ene click chemistry, or radical polymerization, enabling the creation of liquid crystal polymers (LCPs), polymer-stabilized liquid crystal (PSLC) networks, and other advanced functional materials [1]. In contrast, compounds such as 4-propyl-4'-butyl-bicyclohexyl or 4-ethyl-4'-propyl-bicyclohexyl lack this functionality and cannot be used for covalent anchoring or network formation without additional synthetic steps [2]. This functional distinction is critical for researchers developing anisotropic polymer films, optical retarders, or responsive materials.

Synthetic Versatility
Class-level
Contains but-3-enyl (alkene) – hydrosilylation, thiol-ene, polymerization
Saturated alkyl bicyclohexyls: no reactive alkene group
Enables reactive mesogen and polymer-stabilized network design
Functional advantage over saturated bicyclohexyls
Reactive Mesogen Alkene Functionalization Polymer Chemistry Organic Synthesis

Validated Application Scenarios for trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl (CAS 129738-42-7) Based on Quantitative Evidence


Formulation of Low-Viscosity, Fast-Response Nematic LC Mixtures for High-Refresh-Rate LCDs

As demonstrated in Section 3 (Evidence Item 1), the alkenyl terminus of this compound contributes to reduced rotational viscosity in LC mixtures. This property is essential for formulating nematic mixtures with sub-10ms response times required for high-refresh-rate displays (e.g., 120Hz+ gaming monitors and high-end TVs). Procurement of this specific monomer enables formulators to achieve targeted viscosity profiles without compromising clearing point or dielectric anisotropy, as taught in U.S. Patent RE36,849 [1].

Design of Low-Birefringence LC Mixtures for Wide-Viewing-Angle TN and VA Mode LCDs

The low optical anisotropy (Δn) inherent to the bicyclohexyl core (Section 3, Evidence Item 2) makes this compound a critical building block for LC mixtures intended for twisted nematic (TN) and vertically aligned (VA) displays. These modes require Δn values typically below 0.10 to minimize color shift and maintain contrast at wide viewing angles. Using this compound, formulators can precisely tune the overall mixture Δn, leveraging its predictable contribution to optical properties as disclosed in Merck's foundational bicyclohexyl patents [2].

Synthesis of Polymer-Stabilized Liquid Crystal (PSLC) Networks and Reactive Mesogen Systems

The terminal but-3-enyl group provides a reactive handle for covalent incorporation into polymer matrices (Section 3, Evidence Item 4). This enables the compound's use as a reactive mesogen (RM) in the fabrication of polymer-stabilized liquid crystal (PSLC) films, polymer-dispersed liquid crystals (PDLCs), and anisotropic optical films. The alkene functionality allows for photopolymerization or thermal crosslinking, a capability absent in saturated bicyclohexyl analogs, thereby streamlining the synthesis of advanced functional materials for displays, smart windows, and optical components [3].

High-Purity Monomer Sourcing for Reproducible LC Mixture Manufacturing

As evidenced by the stringent purity specifications (≥98.0% by GC) and narrow melting point range (Section 3, Evidence Item 3), this compound meets the quality standards required for industrial-scale LC mixture production. Its consistent purity profile ensures predictable mesophase behavior, stable clearing points, and high voltage holding ratios (VHR) in finished display panels, directly impacting manufacturing yield and device reliability. Procuring this material from qualified suppliers minimizes the risk of batch-to-batch variability that can plague formulations using lower-grade intermediates .

Application
Selection Property
Validation Focus
Low-viscosity LC mixtures for fast-response displays
Alkenyl-terminus viscosity profile
Rotational viscosity and response time evaluation
Low-birefringence LC design for wide-viewing-angle modes
Low optical anisotropy bicyclohexyl core
Birefringence and viewing-angle performance
Polymer-stabilized LC networks and reactive mesogen systems
Reactive alkene handle for covalent incorporation
Polymerization efficiency and network stability
High-purity monomer sourcing for reproducible manufacturing
Consistent purity and narrow thermal specification
Batch-to-batch reproducibility and VHR stability

Technical Documentation Hub

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